molecular formula C22H20N2O5 B13466247 5-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propan-2-yl]-1,2-oxazole-3-carboxylic acid

5-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propan-2-yl]-1,2-oxazole-3-carboxylic acid

Cat. No.: B13466247
M. Wt: 392.4 g/mol
InChI Key: HZDUWGUZJDVSLS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propan-2-yl]-1,2-oxazole-3-carboxylic acid is a complex organic compound that features a fluorenylmethoxycarbonyl (Fmoc) protecting group. This compound is often used in peptide synthesis due to its stability and ease of removal under mild conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propan-2-yl]-1,2-oxazole-3-carboxylic acid typically involves the protection of amino acids using the Fmoc group. The Fmoc group is introduced via a reaction with fluorenylmethoxycarbonyl chloride in the presence of a base such as sodium carbonate. The protected amino acid is then coupled with other amino acids or peptides using standard peptide coupling reagents like HBTU or DIC.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle multiple reactions simultaneously, ensuring high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the fluorenyl group.

    Reduction: Reduction reactions can target the oxazole ring or the carboxylic acid group.

    Substitution: The Fmoc group can be substituted with other protecting groups or functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

    Substitution: Substitution reactions often involve nucleophiles like amines or thiols.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield fluorenone derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is primarily used in peptide synthesis. The Fmoc group is a popular protecting group for amino acids, allowing for the sequential addition of amino acids to form peptides.

Biology

In biological research, peptides synthesized using this compound can be used to study protein-protein interactions, enzyme-substrate interactions, and other biochemical processes.

Medicine

In medicine, peptides synthesized using this compound can be used in drug development, particularly in the design of peptide-based therapeutics.

Industry

In the industrial sector, this compound is used in the production of synthetic peptides for various applications, including cosmetics, food additives, and pharmaceuticals.

Mechanism of Action

The mechanism of action of 5-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propan-2-yl]-1,2-oxazole-3-carboxylic acid primarily involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group of amino acids during peptide coupling reactions. It can be removed under mild basic conditions, typically using piperidine, to reveal the free amino group for further reactions.

Comparison with Similar Compounds

Similar Compounds

    9-Fluorenylmethoxycarbonyl chloride: Used for introducing the Fmoc group.

    Boc (tert-butoxycarbonyl) protected amino acids: Another class of protecting groups used in peptide synthesis.

    Cbz (carbobenzyloxy) protected amino acids: Similar to Fmoc but removed under different conditions.

Uniqueness

The uniqueness of 5-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propan-2-yl]-1,2-oxazole-3-carboxylic acid lies in its stability and ease of removal. The Fmoc group can be removed under mild conditions, making it ideal for synthesizing sensitive peptides that may not withstand harsh conditions.

Properties

Molecular Formula

C22H20N2O5

Molecular Weight

392.4 g/mol

IUPAC Name

5-[2-(9H-fluoren-9-ylmethoxycarbonylamino)propan-2-yl]-1,2-oxazole-3-carboxylic acid

InChI

InChI=1S/C22H20N2O5/c1-22(2,19-11-18(20(25)26)24-29-19)23-21(27)28-12-17-15-9-5-3-7-13(15)14-8-4-6-10-16(14)17/h3-11,17H,12H2,1-2H3,(H,23,27)(H,25,26)

InChI Key

HZDUWGUZJDVSLS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=CC(=NO1)C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.